molecular formula C9H14ClNO B14044637 (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride

Cat. No.: B14044637
M. Wt: 187.66 g/mol
InChI Key: DAHVCMDDMGFEHW-FJXQXJEOSA-N
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Description

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride typically involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, such as palladium on carbon, and hydrogen gas to reduce the ketone to the desired alcohol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone.

    Reduction: It can be further reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: Various alcohol derivatives can be formed.

    Substitution: Different substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(3-(1-Aminoethyl)phenyl)methanol hydrochloride
  • (S)-(3-(1-Aminoethyl)phenyl)ethanol
  • (S)-(3-(1-Aminoethyl)phenyl)propanol

Uniqueness

(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is unique due to its specific stereochemistry, which allows for selective interactions with biological molecules. This selectivity makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

[3-[(1S)-1-aminoethyl]phenyl]methanol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-3-8(5-9)6-11;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1

InChI Key

DAHVCMDDMGFEHW-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CO)N.Cl

Canonical SMILES

CC(C1=CC=CC(=C1)CO)N.Cl

Origin of Product

United States

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